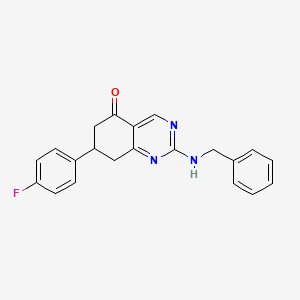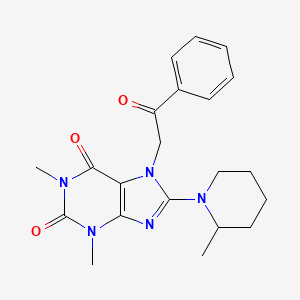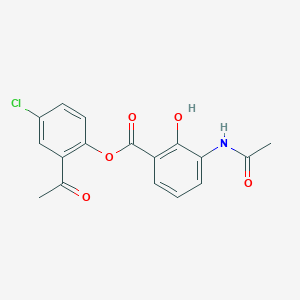![molecular formula C21H23F3N2O3 B15006853 2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)
2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol is a complex organic compound that features a phenol group, an indole moiety, and a trifluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Ethylation: The ethoxy group can be introduced by reacting the phenol with ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).
Coupling Reaction: The final step involves coupling the indole derivative with the ethoxyphenol derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic properties.
Biological Research: It can be used as a probe to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in the active site of enzymes, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the indole moiety provides a scaffold for interaction with biological targets.
Properties
Molecular Formula |
C21H23F3N2O3 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-ethoxy-6-[[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylamino]methyl]phenol |
InChI |
InChI=1S/C21H23F3N2O3/c1-3-28-19-6-4-5-14(20(19)27)12-25-10-9-16-13(2)26-18-8-7-15(11-17(16)18)29-21(22,23)24/h4-8,11,25-27H,3,9-10,12H2,1-2H3 |
InChI Key |
WFCHEVYYVMSHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide](/img/structure/B15006788.png)
![1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]](/img/structure/B15006802.png)
![10-(3,4-dichlorobenzoyl)-11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15006809.png)
![(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006813.png)
![ethyl (2Z)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate](/img/structure/B15006814.png)

![5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium](/img/structure/B15006823.png)

![4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B15006840.png)

![1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006854.png)


